Product packaging for Imidazo[1,2-A]pyridin-5-ylmethanamine(Cat. No.:)

Imidazo[1,2-A]pyridin-5-ylmethanamine

Cat. No.: B11923885
M. Wt: 147.18 g/mol
InChI Key: UZQKOHKNWONJDB-UHFFFAOYSA-N
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Description

Imidazo[1,2-A]pyridin-5-ylmethanamine ( 944896-58-6) is a nitrogen-bridged heterocyclic compound with the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol . It is a solid substance that requires storage in a dark place under an inert atmosphere at 2-8°C to maintain stability . This compound is a derivative of the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry recognized for its diverse pharmacological properties and significant presence in natural products and approved therapeutics . The imidazo[1,2-a]pyridine core is a versatile pharmacophore with demonstrated biological activities including anticancer, anti-inflammatory, antibacterial, antiviral, antitubercular, and antiprotozoal effects . Research indicates that novel imidazo[1,2-a]pyridine derivatives can suppress key cancer-related signaling pathways, such as NF-κB and STAT3, which regulate inflammatory cytokines, cell survival, and apoptosis . This makes such compounds promising candidates for developing novel anti-cancer agents, particularly against challenging cancers like breast and ovarian cancer . Furthermore, the structural motif is found in several clinically used drugs, including Zolpidem, Zolimidine, Alpidem, and Olprinone, highlighting its therapeutic relevance . As a building block in drug discovery, this compound provides researchers with a valuable intermediate for designing and synthesizing new bioactive molecules, particularly for projects targeting inflammatory diseases and oncology . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3 B11923885 Imidazo[1,2-A]pyridin-5-ylmethanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

imidazo[1,2-a]pyridin-5-ylmethanamine

InChI

InChI=1S/C8H9N3/c9-6-7-2-1-3-8-10-4-5-11(7)8/h1-5H,6,9H2

InChI Key

UZQKOHKNWONJDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN2C(=C1)CN

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations for Imidazo 1,2 a Pyridin 5 Ylmethanamine and Its Derivatives

Classical and Established Synthetic Routes to the Imidazo[1,2-a]pyridine (B132010) Core

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and its synthesis has been a subject of extensive research for over a century. rsc.org Traditional methods remain highly relevant and often serve as the basis for more modern innovations.

Condensation Reactions of 2-Aminopyridines with α-Halocarbonyl Compounds

One of the most fundamental and enduring methods for synthesizing the imidazo[1,2-a]pyridine nucleus is the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound, often referred to as the Tschitschibabin reaction. acs.org This reaction typically proceeds via the initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine attacks the α-carbon of the halocarbonyl, displacing the halide. The resulting intermediate then undergoes intramolecular cyclization followed by dehydration to yield the aromatic fused heterocyclic system.

Remarkably, this transformation can be achieved under catalyst- and solvent-free conditions by simply heating the reactants, highlighting its efficiency and inherent reactivity. acs.org For instance, reacting various 2-aminopyridines with α-bromoacetophenones at 60°C without a solvent can produce the corresponding 2-arylimidazo[1,2-a]pyridines in excellent yields. acs.org The reaction is versatile, tolerating a range of functional groups on both the aminopyridine and the haloketone. acs.org Other variations may employ a base like potassium carbonate or sodium bicarbonate to facilitate the reaction. acs.orgnih.gov

2-Aminopyridine Substrateα-Halocarbonyl SubstrateConditionsYield (%)Reference
2-Aminopyridineα-BromoacetophenoneNo solvent, 60°C, 20 min91% acs.org
2-Amino-5-methylpyridineα-BromoacetophenoneNo solvent, 60°C, 20 min92% acs.org
2-Aminopyridine2-BromopropiophenoneNo solvent, 60°C, 20 min90% acs.org
2-AminopyridineEthyl bromopyruvateEthanol (B145695), reflux- acs.org
2-Amino-3-methylpyridineα-Bromo-4-(methylsulfonyl)acetophenoneMethanol, NaHCO₃- nih.gov

Cyclization Reactions and Annulation Strategies

Beyond the classic condensation, various other cyclization and annulation strategies have been developed. These methods often provide access to differently substituted imidazo[1,2-a]pyridines. One such strategy involves the reaction of 2-aminopyridines with nitroolefins, which can be catalyzed by copper, leading to the desired scaffold through a process that involves Michael addition and subsequent intramolecular cyclization. organic-chemistry.org

Another efficient, metal-free annulation method utilizes the reaction between 2-aminopyridines and vinyl azides. organic-chemistry.org This protocol is noted for its high atom economy and the ability to produce highly pure products simply by evaporating the reaction solvent. organic-chemistry.org The reaction between 2-chloropyridines and 2H-azirines also provides a pathway to the imidazo[1,2-a]pyridine core. organic-chemistry.org Furthermore, intramolecular C-H functionalization of N-aryl enamines using molecular iodine as an oxidant offers another route to this important heterocyclic system. organic-chemistry.org

Advanced Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. beilstein-journals.org

One-Pot Multi-Component Syntheses for Functionalized Imidazo[1,2-a]pyridines

A variety of one-pot, three-component syntheses for functionalized imidazo[1,2-a]pyridines have been reported. A common and highly effective MCR involves the reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne. acs.org This A³-coupling (alkyne-aldehyde-amine) reaction is often catalyzed by copper salts and proceeds via a domino sequence involving condensation and 5-exo-dig cycloisomerization. acs.org

Similarly, three-component reactions combining 2-aminopyridines, aldehydes, and isonitriles are widely exploited for synthesizing 2,3-disubstituted derivatives. acs.org These reactions can be promoted by various catalysts, including Lewis acids like scandium triflate. beilstein-journals.org

Component 1Component 2Component 3CatalystKey FeaturesReference
2-AminopyridineAldehydeTerminal AlkyneCu(II)–AscorbateGreen synthesis in aqueous micellar media acs.org
2-AminopyridineAldehydeIsonitrileScandium TriflateForms 3-aminoimidazo[1,2-a]pyridines beilstein-journals.org
2-AminopyridineYnalAlcohol/ThiolAcetic AcidForms C-N, C-O, and C-S bonds in one pot acs.org
2-AminopyridineAcetophenoneThiolGraphene OxideOrtoleva-King type mechanism acs.org

Tandem Reactions for Complex Molecular Architectures (e.g., Groebke–Blackburn–Bienaymé and Ugi Reactions)

The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent three-component reaction (3-CR) that condenses an amidine (such as 2-aminopyridine), an aldehyde, and an isocyanide to produce 3-aminoimidazo[1,2-a]pyridines. acs.orgbeilstein-journals.org This reaction is exceptionally versatile and can be catalyzed by both Brønsted and Lewis acids. beilstein-journals.org

The power of MCRs can be amplified by combining them in tandem sequences. For instance, the product of a GBB reaction, which is an amine, can be used as a component in a subsequent Ugi four-component reaction (Ugi-4CR). This tandem GBB/Ugi approach allows for the synthesis of highly complex peptidomimetics containing the imidazo[1,2-a]pyridine scaffold, introducing multiple points of diversity from simple, readily available starting materials. beilstein-journals.org This strategy involves first preparing an imidazo[1,2-a]pyridine-containing acid or amine via the GBB reaction and then using this product as the acid or amine component in a subsequent Ugi reaction. beilstein-journals.org

Catalytic and Green Chemistry Approaches in Imidazo[1,2-a]pyridine Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign and sustainable methods for imidazo[1,2-a]pyridine synthesis. These approaches focus on minimizing waste, avoiding hazardous solvents, and using efficient, often recyclable, catalysts.

A notable green protocol involves a Cu(II)–ascorbate-catalyzed A³-coupling reaction performed in water using a surfactant like sodium dodecyl sulfate (B86663) (SDS) to create a micellar environment. acs.org This method avoids hazardous organic solvents and uses an inexpensive and non-toxic catalyst system. acs.org The reaction proceeds efficiently at a modest temperature of 50°C. acs.org

Other eco-friendly approaches include:

Ultrasound-assisted synthesis : A KI/tert-butyl hydroperoxide system in water under ultrasound irradiation can achieve the C-H functionalization of ketones to form imidazo[1,2-a]pyridines without the need for a metal catalyst. organic-chemistry.org

Molecular Iodine Catalysis : Iodine can serve as an environmentally benign catalyst for three-component couplings of 2-aminopyridines, acetophenones, and dimedone in water. tci-thaijo.org

Catalyst- and Solvent-Free Conditions : As mentioned previously, the classical condensation of 2-aminopyridines with α-haloketones can often be performed without any catalyst or solvent, representing the pinnacle of green chemistry principles. acs.org

Green ApproachReactantsCatalyst/ConditionsSolventKey AdvantageReference
Micellar Catalysis2-Aminopyridine, Aldehyde, AlkyneCu(II)–Ascorbate, SDSWaterAvoids organic solvents, inexpensive catalyst acs.org
Ultrasound-Assisted2-Aminopyridine, KetoneKI/TBHP, UltrasoundWaterMetal-free, mild conditions organic-chemistry.org
Carbocatalysis2-Aminopyridine, Acetophenone, ThiolGraphene Oxide, NaI-Reusable carbocatalyst acs.org
Catalyst-Free2-Aminopyridine, α-HaloketoneHeat (60°C)NoneNo catalyst or solvent required, high efficiency acs.org

While the aforementioned methods are powerful for constructing the core and functionalized imidazo[1,2-a]pyridine ring system, the synthesis of the specific target compound, Imidazo[1,2-A]pyridin-5-ylmethanamine , requires a regioselective functionalization at the C5 position. Research has demonstrated that direct C-H functionalization at the C5 position is achievable through various methods, including radical borylation and alkylation. nih.govresearchgate.net A plausible and efficient synthetic route to the title compound would involve the initial formation of the imidazo[1,2-a]pyridine core, followed by the introduction of a formyl group at the C5 position to create the key intermediate, Imidazo[1,2-a]pyridine-5-carbaldehyde . uni.lu This aldehyde can then be converted to the target primary amine, this compound, through standard and high-yielding reductive amination protocols.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Reaction Procedures)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the imidazo[1,2-a]pyridine core. nih.govacs.org The Mizoroki-Heck reaction, in particular, has been successfully employed for the introduction of various substituents. nih.govresearchgate.net

Microwave-assisted Mizoroki-Heck reactions have proven efficient for the late-stage functionalization of molecules containing both an imidazo[1,2-a]pyridine ring and a phosphonate (B1237965) group. nih.gov This approach allows for the rapid generation of a library of compounds from a common precursor. nih.gov For instance, the reaction of halo-substituted imidazo[1,2-a]pyridine phosphonocarboxylates with various alkenes under microwave irradiation provides a diverse range of functionalized products. nih.gov The use of a (SIPr)Pd(allyl)Cl complex as a catalyst has also been reported for the direct arylation of imidazo[1,2-a]pyridines with aryl halides under microwave irradiation, affording 3,6-disubstituted derivatives in good yields within an hour. medjchem.com

The Suzuki-Miyaura coupling is another widely used palladium-catalyzed reaction for C-C bond formation in the synthesis of imidazo[1,2-a]pyridine derivatives. medjchem.comnih.gov This method offers the advantage of using commercially available and less toxic boronic acids. nih.gov Microwave-assisted Suzuki coupling has been successfully applied for the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines, a related heterocyclic system. nih.gov

A palladium-catalyzed intramolecular cross-dehydrogenative coupling has also been developed for the synthesis of fused imidazo[1,2-a]pyrimidines, demonstrating the versatility of palladium catalysis in constructing complex heterocyclic systems. nih.govacs.org

Copper-Mediated and Aerobic Oxidative Cyclizations

Copper-catalyzed reactions have emerged as a valuable and environmentally friendly alternative for the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.orgorganic-chemistry.orgacs.orgacs.orgnih.govtdl.org These methods often utilize air or oxygen as the oxidant, making them attractive from a green chemistry perspective. organic-chemistry.orgacs.orgacs.orgnih.gov

A copper(I)-catalyzed aerobic oxidative cyclization of ketoxime acetates with pyridines provides a versatile route to a wide range of imidazo[1,2-a]pyridines in high yields under mild conditions. organic-chemistry.org This method is tolerant of various functional groups and has been scaled up for the synthesis of the drug zolimidine. organic-chemistry.org Another approach involves the copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters. acs.orgnih.gov

Furthermore, a copper(II)-mediated three-component cascade reaction involving benzaldehydes, 2-aminopyridines, and propiolate derivatives under aerobic conditions has been developed for the synthesis of functionalized imidazo[1,2-a]pyridines. acs.org This protocol demonstrates excellent yields and functional group tolerance and has been applied to the synthesis of the drug Alpidem. acs.org

A dual catalytic system using flavin and iodine has also been reported for the aerobic oxidative C-N bond formation in the synthesis of imidazo[1,2-a]pyridines. nih.govacs.org This system can also be applied to a one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines. nih.govacs.org

Catalyst-Free and Solvent-Free Synthetic Protocols

In the pursuit of more sustainable chemical processes, catalyst-free and solvent-free synthetic methods for imidazo[1,2-a]pyridines have been developed. rsc.orgrsc.orgrsc.orgscielo.br These protocols offer significant advantages in terms of reduced waste, cost-effectiveness, and simplified purification procedures. rsc.orgscielo.br

One such method involves the neat reaction of 2-aminopyridine with α-haloketones at elevated temperatures, affording imidazo[1,2-a]pyridine derivatives in good to excellent yields without the need for a catalyst or solvent. scielo.br Another green approach describes the regioselective synthesis of highly substituted imidazo[1,2-a]pyridines through a one-pot three-component reaction of heterocyclic ketene (B1206846) aminals, β-oxodithioesters, and aldehydes under solvent-free conditions using triethylamine (B128534) as a catalyst. rsc.orgrsc.org

Furthermore, a rapid and efficient route to imidazo[1,2-a]pyridines has been reported via the NaOH-promoted cycloisomerization of N-propargylpyridiniums in water under ambient conditions, achieving quantitative yields in minutes on a gram scale. rsc.org Catalyst-free annulation of vinyl azides with 2-aminopyridines also provides a high-yielding and atom-economical synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org

Ultrasound-Assisted C-H Functionalization Strategies

Ultrasound irradiation has been effectively utilized to promote C-H functionalization in the synthesis of imidazo[1,2-a]pyridine derivatives, often leading to shorter reaction times and improved yields. thieme-connect.comacs.orgnih.govacs.orgnih.gov

An ultrasound-assisted protocol has been developed for the synthesis of imidazo[1,2-a]pyridines through the C-H functionalization of ketones using a KI/tert-butyl hydroperoxide (TBHP) catalytic system in water. organic-chemistry.orgthieme-connect.com This metal-free method offers mild reaction conditions and broad functional-group compatibility. organic-chemistry.orgthieme-connect.com

Furthermore, ultrasound acceleration has been successfully applied to the regioselective iodination of imidazo[1,2-a]pyridines at the C3 position. acs.orgnih.govacs.orgnih.gov This metal-catalyst-free method proceeds in a green alcohol solvent and significantly improves reaction efficiency and iodine atom economy compared to conventional heating. acs.orgnih.govacs.orgnih.gov

Microwave-Assisted Synthetic Enhancements for Imidazo[1,2-a]pyridine Derivatives

Microwave irradiation has become a valuable tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields for the synthesis of imidazo[1,2-a]pyridine derivatives. organic-chemistry.orgconnectjournals.comacs.orgnih.govsci-hub.se

An efficient, catalyst-free synthesis of imidazo[1,2-a]pyridines has been reported using substituted 2-aminonicotinic acid and chloroacetaldehyde (B151913) in water under microwave irradiation, providing excellent yields in a short timeframe. connectjournals.com Another microwave-assisted, catalyst-free protocol involves the annulation of various substituted 2-aminopyridines with α-bromoketones in a water-isopropanol mixture, also resulting in excellent yields. acs.org

Microwave assistance has also been employed in the synthesis of phenacyl bromide precursors and their subsequent conversion to imidazo[1,2-a]pyridine derivatives, with reaction times as short as one minute for the final cyclization step. sci-hub.se Additionally, a sequential two-step, one-pot, multicomponent reaction using microwave irradiation has been developed for the synthesis of novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole (B134444) derivatives. nih.gov

Direct and Indirect Synthetic Approaches to this compound and Related Aminomethyl-Substituted Analogues

The synthesis of this compound and its aminomethyl-substituted analogues can be achieved through various direct and indirect functionalization strategies.

Introduction of Aminomethyl Moieties via Functionalization

The introduction of an aminomethyl group onto the imidazo[1,2-a]pyridine scaffold is a key step in accessing the target compound and its derivatives. One approach involves the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes to form the imidazo[1,5-a]pyridine (B1214698) ring system, a related isomer. beilstein-journals.org

More directly, visible light-promoted C-H functionalization has been utilized for the aminomethylation of imidazo[1,2-a]pyridines. nih.gov For instance, the decarboxylative aminomethylation of imidazo[1,2-a]pyridines with N-aryl glycines can be achieved at room temperature in the absence of expensive photosensitizers. nih.gov Another strategy involves the visible light-induced aminoalkylation with N,N-dimethylaniline. nih.gov

Furthermore, the synthesis of original imidazo[1,2-a]pyridines bearing a thioether side chain at the 3-position, such as 2-methyl-3-((phenylethyl)thiomethyl)imidazo[1,2-a]pyridine, has been reported. nih.gov While not a direct aminomethylation, this demonstrates the feasibility of introducing functionalized side chains that could potentially be converted to an aminomethyl group. A synthesis of 2-[(imidazo[1,2-a]pyridin-8-ylmethyl)thio]-5-methoxy-1H-benzimidazole has also been documented, starting from 3-hydroxymethyl-2-pyridinamine, indicating a route to functionalization at the 8-position which is adjacent to the target 5-position. prepchem.com

A tandem Groebke–Blackburn–Bienaymé and Ugi reaction sequence has been developed for the synthesis of peptidomimetics containing a substituted imidazo[1,2-a]pyridine fragment, showcasing a multicomponent approach to complex derivatives. beilstein-journals.org

Synthesis of Imine and Amine Derivatives Bearing the Imidazo[1,2-a]pyridine Core

The synthesis of imine and amine derivatives attached to the imidazo[1,2-a]pyridine scaffold is a significant area of research due to the wide range of biological activities these compounds exhibit. nih.govbeilstein-journals.orgrsc.orgnih.gov A common and effective method for synthesizing imine derivatives, also known as Schiff bases, involves the condensation reaction of an aldehyde-bearing imidazo[1,2-a]pyridine with a primary amine. researchgate.netnih.gov This reaction is often catalyzed by a few drops of acetic acid and carried out in a suitable solvent like ethanol at room temperature. nih.gov

One prominent synthetic route starts with the appropriate imidazo[1,2-a]pyridine-carbaldehyde. For instance, imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) can be reacted with various aromatic amines in ethanol, using magnesium sulfate, to yield the corresponding imine derivatives. nih.gov This reaction can be efficiently performed using microwave irradiation, which often leads to moderate to good yields in a shorter time frame. nih.gov The resulting imines can then be readily converted to their corresponding amine derivatives through a reduction reaction. nih.gov A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH4) in methanol. semanticscholar.org

The versatility of these synthetic methods allows for the creation of a diverse library of imine and amine derivatives by varying the substituents on both the imidazo[1,2-a]pyridine core and the reacting amine. nih.govbeilstein-journals.org For example, a range of aromatic amines, including aniline, 1-naphthylamine, and substituted anilines, have been successfully used to generate a variety of imine derivatives. nih.gov

A notable example is the synthesis of N-(4-Trifluoromethylphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine, which is achieved by reacting imidazo[1,2-a]pyrimidine-2-carbaldehyde with 4-(trifluoromethyl)aniline. semanticscholar.org The subsequent reduction of this imine would yield the corresponding amine derivative.

The general synthetic scheme can be summarized as follows:

Imine Formation (Schiff Base Synthesis): An imidazo[1,2-a]pyridine aldehyde is reacted with a primary amine, often with acid catalysis, to form the C=N double bond of the imine. nih.govrsc.orgrsc.org

Amine Formation (Reduction): The synthesized imine is then reduced to the corresponding amine using a suitable reducing agent like sodium borohydride. nih.govsemanticscholar.org

These synthetic strategies are crucial for exploring the structure-activity relationships of this class of compounds and for the development of new therapeutic agents. nih.govnih.gov

Structural Characterization Techniques for Synthesized Compounds

The unambiguous determination of the chemical structures of synthesized imidazo[1,2-a]pyridine derivatives, including imines and amines, is essential for understanding their properties and biological activities. A combination of spectroscopic and analytical techniques is routinely employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental techniques for elucidating the molecular framework. semanticscholar.orgmdpi.comnih.gov

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Chemical shifts (δ) and coupling constants (J) are key parameters. For example, in imidazo[1,2-a]pyridine derivatives, characteristic signals for the protons on the fused ring system and any substituents can be identified. tci-thaijo.org

¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule and their electronic environment. The chemical shifts of carbons in the imidazo[1,2-a]pyridine core and attached functional groups are diagnostic. tci-thaijo.orgtum.de

Mass Spectrometry (MS): This technique determines the molecular weight of the synthesized compound and can provide information about its elemental composition. semanticscholar.orgtum.de Electrospray ionization (ESI) is a common ionization method used for these types of molecules, often providing the mass of the protonated molecule [M+H]⁺. semanticscholar.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of specific functional groups in the molecule. nih.gov For instance, the formation of an imine can be confirmed by the appearance of a characteristic C=N stretching vibration. The reduction of the imine to an amine would be indicated by the disappearance of the C=N peak and the appearance of N-H stretching vibrations.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which can be used to confirm the empirical formula. nih.gov

By employing this suite of analytical methods, researchers can confidently characterize the structures of newly synthesized imine and amine derivatives of imidazo[1,2-a]pyridine, which is a critical step in the drug discovery and development process. nih.gov

Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyridin 5 Ylmethanamine Derivatives

General Principles of Structural Modification and Bioactivity Enhancement within the Imidazo[1,2-a]pyridine (B132010) Scaffold

The imidazo[1,2-a]pyridine ring system is a bicyclic 5-6 membered heterocycle that serves as a versatile framework in drug discovery. researchgate.netnih.gov Its chemical structure offers multiple positions (primarily C-2, C-3, C-5, C-6, C-7, and C-8) for substitution, allowing for the fine-tuning of its physicochemical and biological properties.

General SAR principles for this scaffold indicate that its biological activity is highly dependent on the nature and position of its substituents. For instance, the introduction of various functional groups can modulate lipophilicity, electronic distribution, and steric hindrance, which in turn affects how the molecule interacts with its biological target. rsc.org The scaffold itself is a key component in several marketed drugs, highlighting its importance. nih.govresearchgate.net Research has consistently shown that modifications at different positions on the imidazo[1,2-a]pyridine core can lead to a diverse range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities. rjraap.comchemmethod.com

SAR Analysis in the Context of Enzyme Inhibition

Derivatives of the imidazo[1,2-a]pyridine scaffold have been extensively investigated as inhibitors of various enzymes critical in disease pathways.

Cyclooxygenase-2 (COX-2) Inhibitors: Influence of Substituent Effects

Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. For imidazo[1,2-a]pyridine derivatives, the presence of a methylsulfonyl (SO2Me) group at the para-position of a phenyl ring attached to C-2 is a critical pharmacophore for enhancing COX-2 potency and selectivity. nih.gov

SAR studies have demonstrated that substituents on the imidazo[1,2-a]pyridine ring itself also play a significant role. Introducing a suitable substituent, particularly at the C-8 position, can enhance selectivity for the COX-2 isozyme. nih.gov This is potentially due to steric hindrance that impedes binding to the narrower active site of the COX-1 isoform. For example, one study found that an 8-methyl substituted derivative with a p-tolyl group at the 3-amino position exhibited the highest potency and selectivity against the COX-2 enzyme. nih.gov In contrast, another study noted that adding an acetyl group to the nucleus decreased potency while slightly improving selectivity.

Table 1: SAR of Imidazo[1,2-a]pyridine Derivatives as COX-2 Inhibitors

Compound C-2 Substituent C-3 Substituent C-8 Substituent COX-2 IC50 (µM) Selectivity Index (COX-1 IC50/COX-2 IC50)
5n nih.gov 4-(methylsulfonyl)phenyl N-(p-tolyl)amino Methyl 0.07 508.6
Lead Compound nih.gov 2-phenyl N-phenylamino Unsubstituted - -

| Morpholine derivative nih.gov | 4-(methylsulfonyl)phenyl | Morpholine | - | 0.07 | 217.1 |

Data sourced from a study on 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines. nih.gov

Phosphatidylinositol 3-Kinase (PI3K) Inhibitors: Isoform Selectivity and Potency Modulation

The PI3K/Akt/mTOR signaling pathway is frequently overactive in various cancers, making it a prime target for therapeutic intervention. iu.edusemanticscholar.org Imidazo[1,2-a]pyridine derivatives have emerged as potent PI3K inhibitors. nih.govsemanticscholar.org

The strategy for designing PI3Kα inhibitors has involved modifications at the C-2, C-6, and C-8 positions of the imidazo[1,2-a]pyridine ring. nih.govsemanticscholar.org Systematic SAR studies led to the identification of compounds with nanomolar potency. For instance, replacing a hydroxyl group with an amide, sulphonamide, or urea at a specific position led to an increase in potency. semanticscholar.org Another study identified a potent dual PI3K/mTOR inhibitor, highlighting the scaffold's potential for multi-target therapy. iu.edu A series of imidazo[1,2-a]pyrimidin-5(1H)-ones were designed as PI3K-beta selective inhibitors, demonstrating that the core scaffold can be modified to achieve isoform selectivity. nih.gov

Table 2: SAR of Imidazo[1,2-a]pyridine Derivatives as PI3Kα Inhibitors

Compound Modifications on Imidazo[1,2-a]pyridine Ring PI3Kα IC50 (nM)
Compound 35 nih.govsemanticscholar.org Modifications at C-2, C-6, and C-8 positions 150
PIK-75 nih.gov Imidazo[1,2-a]pyridine core with sulfonohydrazone side chain -

| Compound 7 iu.edu | Complex derivative with oxadiazole and piperazine moieties | 0.20 (PI3K) / 21 (mTOR) |

Data is compiled from studies on substituted Imidazo[1,2-a]pyridine derivatives. iu.edunih.govsemanticscholar.org

Dual Inhibition of hACE2 and SARS-CoV-2 Spike Protein

The interaction between the human angiotensin-converting enzyme 2 (hACE2) and the SARS-CoV-2 spike protein is a critical step for viral entry into host cells. A study on a related series of imidazo[1,2-a]pyrimidine (B1208166) Schiff base derivatives explored their potential as dual inhibitors of this interaction. nih.govresearchgate.netnih.gov

Molecular docking studies showed that these compounds could bind to both hACE2 and the spike protein. The top-scoring compound exhibited a remarkable binding affinity to both targets, suggesting potential as an effective viral entry inhibitor. nih.govresearchgate.netnih.gov This indicates that the broader imidazo-fused pyridine/pyrimidine scaffold is a promising starting point for the development of antiviral agents targeting SARS-CoV-2.

Table 3: Binding Affinities of an Imidazo[1,2-a]pyrimidine Derivative

Target Protein Binding Affinity (kcal/mol)
hACE2 -9.1

| Spike Protein | -7.3 |

Data from a molecular modeling study on imidazo[1,2-a]pyrimidine derivatives. nih.govresearchgate.netnih.gov

SAR in Antimicrobial and Antifungal Chemotherapy

The imidazo[1,2-a]pyridine scaffold is also a valuable template for developing new antimicrobial agents to combat drug-resistant pathogens. nih.govmdpi.com

Impact of Substitutions on Antibacterial Efficacy

SAR studies have shown that the antibacterial activity of imidazo[1,2-a]pyridine derivatives is significantly influenced by the substituents at the C-2 and C-7 positions. researchgate.net The nature of the chemical group on a phenyl ring at the C-2 position, as well as the type of substituent at C-7, can determine the compound's potency and spectrum of activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Certain derivatives have demonstrated promising activity against strains such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa. mdpi.com For example, one investigation found that a thieno[2,3-d]pyrimidine derivative of imidazo[1,2-a]pyridine had a minimum inhibitory concentration (MIC) value against P. aeruginosa that was lower than the reference drug streptomycin. mdpi.com

Table 4: Key SAR Insights for Antibacterial Activity

Position of Substitution Influence on Activity
C-2 (Phenyl Ring) The nature of the substituent on this ring significantly impacts antibacterial efficacy. researchgate.net

| C-7 | The type of substituent at this position influences the inhibitory activity. researchgate.net |

Relationship between Structure and Antifungal Activity (e.g., against Candida albicans)

The antifungal potential of imidazo[1,2-a]pyridine derivatives against opportunistic pathogens such as Candida albicans has been a subject of significant investigation. SAR studies have revealed that the nature and position of substituents on the imidazo[1,2-a]pyridine core play a crucial role in determining the antifungal potency.

In a study focused on 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives, several compounds exhibited notable activity against a resistant strain of Candida albicans. The introduction of a phenyl group at the 2-position of the imidazo[1,2-a]pyridine ring was intended to enhance molecular stability. Among the tested compounds, those bearing hydroxyl and methoxy groups on the arylpropenone moiety displayed activity, with minimum inhibitory concentrations (MICs) below 300 μmol/L. Notably, a derivative featuring a furan ring in place of the substituted phenyl group demonstrated the most potent activity with a MIC of 41.98 μmol/L, suggesting that heterocyclic substituents can significantly enhance antifungal efficacy.

Another series of imidazo[1,2-a]pyridinyl-phenylacrylonitrile derivatives also demonstrated strong antifungal activities against various Candida species, including C. albicans. The most favorable anticandidosis profile was observed with a 3-chlorinated derivative, which exhibited MICs ranging from 0.52 to 357.5 µM. This highlights the positive influence of electron-withdrawing groups at the 3-position of the imidazo[1,2-a]pyridine scaffold. Furthermore, a doubly modulated derivative, featuring a chlorine atom at the para position of the benzene ring and a methylpiperazine group at the 6-position of the imidazo[1,2-a]pyridine core, showed excellent efficacy against Candida tropicalis.

**Table 1: Antifungal Activity of Imidazo[1,2-a]pyridine Derivatives against *Candida albicans***

Compound ID Substituent at Position 2 Substituent on Arylpropenone MIC (μmol/L)
10a Phenyl 2-Hydroxyphenyl < 300
10b Phenyl 4-Methoxyphenyl < 300
10c 4-Chlorophenyl 2-Hydroxyphenyl < 300
10i 4-Chlorophenyl 2-Furyl 41.98

These findings collectively suggest that the antifungal activity of imidazo[1,2-a]pyridine derivatives can be effectively modulated by strategic placement of various substituents. Both electron-donating and electron-withdrawing groups, as well as heterocyclic moieties, can contribute to enhanced potency, offering a versatile platform for the design of novel antifungal agents.

SAR in Anticancer and Cytotoxic Agent Development

The development of imidazo[1,2-a]pyridine derivatives as anticancer agents has garnered considerable attention, with numerous studies exploring their antiproliferative and cytotoxic effects across a range of cancer cell lines.

The electronic properties of substituents on the imidazo[1,2-a]pyridine ring system are critical determinants of their antiproliferative activity. The distinction between electron-donating and electron-withdrawing groups significantly influences the anticancer efficacy of these compounds.

For instance, in a series of diarylamide and diarylurea derivatives bearing the imidazo[1,2-a]pyridine scaffold, several compounds exhibited submicromolar IC50 values against the A375P human melanoma cell line. The most potent compounds, with IC50 values below 0.06 μM, underscore the potential of this chemical class in melanoma treatment. While a detailed electronic analysis was not the primary focus, the high potency of these derivatives suggests a finely tuned electronic and steric profile is necessary for activity.

Another study on piperazine-linked imidazo[1,2-a]pyridine derivatives revealed that fluorine-containing compounds demonstrated effective cytotoxic profiles against HepG2, HeLa, and MDA-MB-231 cell lines. Specifically, derivatives with 2-fluorophenyl, 2-(trifluoromethyl)phenyl, and 3-fluorophenyl substituents attached to the piperazine moiety were particularly potent. The presence of these electron-withdrawing fluorine groups appears to be beneficial for anticancer activity.

Table 2: Antiproliferative Activity of Fluorinated Piperazine-Linked Imidazo[1,2-a]pyridine Derivatives

Compound ID Substituent on Piperazine Cell Line IC50 (μM)
7e 2-Fluorophenyl HepG2 9.8
7h 2-(Trifluoromethyl)phenyl HepG2 2.0
7h 2-(Trifluoromethyl)phenyl HeLa 5.8
7h 2-(Trifluoromethyl)phenyl MDA-MB-231 6.9
7i 3-Fluorophenyl HeLa 3.5

Imidazo[1,2-a]pyridine derivatives often exert their anticancer effects by inducing apoptosis, and specific structural features are essential for this activity. Modifications to the core structure can modulate the apoptotic pathway and enhance the therapeutic potential of these compounds.

Novel imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase-mediated oxidative stress. This indicates that the ability of these compounds to generate reactive oxygen species is a key determinant of their apoptotic activity.

Furthermore, certain imidazo[1,2-a]pyridine derivatives have been found to induce apoptosis through the p53/Bax pathway in HeLa cells. The expression of the pro-apoptotic protein BAX is enhanced, while the expression of the anti-apoptotic protein Bcl-2 is reduced. Copper complexes of imidazo[1,2-a]pyridines have also been shown to be effective inducers of intrinsic apoptosis in colorectal cancer cells. These complexes were found to decrease the expression of inhibitor of apoptosis proteins (IAPs) such as XIAP and cIAP1, as well as the anti-apoptotic proteins Bcl-2 and Bcl-xL.

In studies on melanoma and cervical cancer cells, a specific imidazo[1,2-a]pyridine derivative induced G2/M cell cycle arrest and a significant increase in intrinsic apoptosis. This was associated with a reduction in the levels of phospho-protein kinase B (p-Akt) and p-mechanistic target of rapamycin (p-mTOR), and an increase in the levels of the cell cycle inhibitors p53 and p21, as well as the apoptosis-associated protein BAX and active caspase-9.

SAR for Antiprotozoal and Antituberculosis Agents

The versatility of the imidazo[1,2-a]pyridine scaffold extends to its potent activity against protozoan parasites and Mycobacterium tuberculosis.

Imidazo[1,2-a]pyridine amides (IPAs) have emerged as a promising class of antituberculosis agents. The development of these compounds has been significantly advanced through scaffold hopping strategies and detailed mode-of-action studies. A notable example is the discovery of Q203 (Telacebec), a clinical candidate that targets the cytochrome bc1 complex (QcrB) of the electron transport chain in M. tuberculosis.

SAR studies on N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides have identified several potent compounds against both drug-susceptible and multidrug-resistant M. tuberculosis strains. A derivative with a 4-bromo substituent on the phenoxy ring demonstrated a favorable safety and pharmacokinetic profile.

Further optimization of imidazo[1,2-a]pyridine-3-carboxamides has led to compounds with nanomolar activity. SAR investigations revealed that bulky and more lipophilic biaryl ethers at the carboxamide side chain resulted in nanomolar potency. The substitution of a 7-methyl group with a 7-chloro group on the imidazo[1,2-a]pyridine core was found to diminish activity, suggesting that electron-donating groups at this position may be favorable.

Table 3: Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives

Compound ID Substituent at Position 7 Side Chain MIC (μM)
5 Methyl (previously evaluated) 0.2
7 Methyl Polar substituent 0.9
8 Methyl Polar substituent 0.4
15 Methyl - 0.02
18 Chloro - 0.004

The imidazo[1,2-a]pyridine scaffold has also been explored for its activity against kinetoplastid parasites, which are responsible for diseases like leishmaniasis and trypanosomiasis. In a series of 3-nitroimidazo[1,2-a]pyridine derivatives tested against Leishmania donovani, the anti-promastigote activity was found to be dependent on the substituents. This highlights the potential for developing selective antikinetoplastid agents through careful structural modifications of the imidazo[1,2-a]pyridine core.

Preclinical Biological Evaluation of Imidazo 1,2 a Pyridin 5 Ylmethanamine Derivatives

In Vitro Antimicrobial Susceptibility Testing

Derivatives of the imidazo[1,2-a]pyridine (B132010) family have demonstrated notable activity against a spectrum of microbial pathogens. The inherent structural features of this scaffold allow for modifications that can enhance potency and selectivity against both bacteria and fungi. researchgate.netbeilstein-journals.org

The antibacterial potential of imidazo[1,2-a]pyridine derivatives has been evaluated against a variety of bacterial species. One study focused on 5-(2-pyrimidinyl)-imidazo[1,2-a]pyridines, which were designed as dual inhibitors of the bacterial ATPase domains of DNA gyrase (GyrB) and topoisomerase IV (ParE). nih.govcapes.gov.br These compounds exhibited potent activity, particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for these derivatives were reported in ranges of 0.06-64 µg/mL against Staphylococcus aureus (Sau), 0.25-64 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), 0.06-64 µg/mL against Streptococcus pyogenes (Spy), and 0.03-64 µg/mL against fluoroquinolone-resistant Streptococcus pneumoniae (FQR Spn). nih.govcapes.gov.br

Another investigation into imidazo[1,2-a]pyridine chalcone (B49325) derivatives revealed good to excellent activity against both Gram-positive and Gram-negative bacteria when compared to the reference drug, Ciprofloxacin. derpharmachemica.com The study tested these compounds at a concentration of 50 µg/mL against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. derpharmachemica.com Similarly, a separate study synthesized a series of 75 imidazo[1,2-a]pyrimidine (B1208166) derivatives and reported that some exhibited potent antimicrobial activity against various Gram-positive and Gram-negative bacteria. nih.gov

The antifungal properties of imidazo[1,2-a]pyridine and its related heterocyclic systems have been a subject of interest. researchgate.net Research into imidazo[1,2-a]quinoxaline (B3349733) derivatives, a structurally related scaffold, showed that some compounds possessed broad-spectrum fungicidal activity, in some cases exceeding that of commercial fungicides like chlorothalonil (B1668833) and hymexazol. nih.gov These compounds were particularly effective against Valsa mali and Botrytis cinerea, with half-maximal effective concentration (EC₅₀) values ranging from 1.4 to 27.0 μg/mL. nih.gov Specifically, compound 5c was most potent against Valsa mali (EC₅₀ = 5.6 μg/mL) and compound 5f against Fusarium solani (EC₅₀ = 5.1 μg/mL). nih.gov

In a study evaluating newly synthesized imidazo[1,2-a]pyridine derivatives, antifungal activity was tested against Aspergillus niger at a concentration of 40µg/ml. africaresearchconnects.com Furthermore, molecular docking studies on imidazo[1,2-a]pyrimidine derivatives suggested potential antifungal activity against Candida albicans by targeting the CYP51 enzyme. nih.gov

In Vitro Enzyme Inhibition Assays

The ability of imidazo[1,2-a]pyridine derivatives to selectively inhibit key enzymes involved in disease pathways is a cornerstone of their therapeutic potential. Significant research has been directed towards their role as inhibitors of cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K).

Certain imidazo[1,2-a]pyridine derivatives have been identified as potent and selective inhibitors of COX-2, an enzyme implicated in inflammation and pain. nih.gov A study focused on a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, which were designed specifically to target COX-2. nih.gov All synthesized compounds in this series acted as selective COX-2 inhibitors, with half-maximal inhibitory concentration (IC₅₀) values against COX-2 ranging from 0.07 to 0.39 µM. The selectivity for COX-2 over COX-1 was notable, with selectivity indices (COX-1 IC₅₀ / COX-2 IC₅₀) spanning from 42.3 to 508.6. nih.gov Compound 5n, identified as 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, emerged as the most potent and selective derivative with a COX-2 IC₅₀ of 0.07 µM and a selectivity index of 508.6. nih.gov Other research has also confirmed that novel synthetic imidazo[1,2-a]pyridine derivatives can act as COX-2 blockers, suppressing the expression of the COX-2 gene. nih.gov

The PI3K-Akt-mTOR signaling pathway is frequently dysregulated in cancer, making it a critical target for anticancer drug development. nih.govnih.govmdpi.com Imidazo[1,2-a]pyridine derivatives have been extensively developed as inhibitors of this pathway. One study reported a series of derivatives as potent PI3K/mTOR dual inhibitors, with compound 15a showing significant potential. nih.gov

Another series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed and evaluated as PI3Kα inhibitors. mdpi.com Many of these compounds displayed submicromolar inhibitory activity. Compound 13k was the most potent, with an IC₅₀ value of 1.94 nM against PI3Kα. mdpi.com Further research led to the development of an imidazo[1,2-a]pyridine derivative containing a 1,2,4-oxadiazole (B8745197) group, which exhibited powerful PI3Kα inhibition with an IC₅₀ of 2 nM. nih.gov Similarly, another derivative with a thiazole (B1198619) substitution achieved a PI3KCA IC₅₀ of 0.0028 µM. nih.gov

Preclinical Antiproliferative and Cytotoxicity Profiling

The anticancer properties of imidazo[1,2-a]pyridine derivatives have been demonstrated across various cancer cell lines, where they induce cell cycle arrest and apoptosis. nih.govmdpi.com A series of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives showed potent antiproliferative activity. mdpi.com Compound 13k from this series was particularly effective, with IC₅₀ values of 0.09 μM in HCC827 (lung cancer), 0.11 μM in A549 (lung cancer), 0.43 μM in SH-SY5Y (neuroblastoma), 0.11 μM in HEL (erythroleukemia), and 0.15 μM in MCF-7 (breast cancer) cells. mdpi.com

Another study investigated three novel imidazo[1,2-a]pyridines (compounds 5, 6, and 7) in melanoma (A375, WM115) and cervical cancer (HeLa) cell lines. nih.gov These compounds inhibited cell proliferation with IC₅₀ values ranging from 9.7 to 44.6 µM after 48 hours of treatment. nih.gov Furthermore, a selective and potent c-Met inhibitor, compound 22e, was identified from an imidazo[1,2-a]pyridine series, showing an IC₅₀ of 45.0 nM against the c-Met-addicted EBC-1 cancer cell line. nih.gov

Cell Viability and Growth Inhibition Assays in Human Cancer Cell Lines (e.g., Lung Adenocarcinoma, Breast Cancer)

The cytotoxic potential of imidazo[1,2-a]pyridine derivatives has been extensively evaluated against a variety of human cancer cell lines. These studies consistently demonstrate the ability of these compounds to inhibit cell proliferation and reduce viability in a dose-dependent manner.

In non-small cell lung cancer (NSCLC), a series of novel imidazo[1,2-a]pyridine derivatives hybridized with 2-amino-4H-pyran (IMPA) were tested against A549 lung adenocarcinoma cells. Several of these compounds, notably IMPA-2, IMPA-5, IMPA-6, IMPA-8, and IMPA-12, markedly induced cytotoxicity. nih.gov Similarly, gold(III) complexes of imidazo[1,2-a]pyridine derivatives were evaluated for cytotoxicity on the human A549 lung adenocarcinoma cell line, with some complexes appearing to be potent cytotoxic agents. nih.govresearchgate.net Further research into 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives revealed that most compounds exhibited submicromolar inhibitory activity against various tumor cell lines, including the lung cancer cell line HCC827. mdpi.com

The efficacy of these derivatives extends to breast cancer models. A novel synthetic imidazo[1,2-a]pyridine derivative, referred to as MIA, demonstrated dose-dependent cytotoxic effects, reducing cell viability in breast cancer cells. nih.gov Specific compounds, designated IP-5 and IP-6, showed strong cytotoxic impact against the HCC1937 breast cancer cell line, with IC50 values of 45µM and 47.7µM, respectively. waocp.orgnih.gov In another study, imidazo[1,2-a]pyridine-2-carbohydrazide (B2359360) derivatives were screened against the MCF-7 breast cancer cell line, with compound 7d showing an IC50 value of 22.6 µM. nih.gov

The anti-proliferative activity is not limited to lung and breast cancer. Studies have reported the inhibition of cell proliferation in melanoma (A375, WM115) and cervical cancer (HeLa) cell lines, with IC50 values ranging from 9.7 to 44.6 µM. nih.gov One specific compound, La23, was particularly effective against HeLa cells, with an IC50 of 15.32 μM. nih.govresearchgate.net

Table 1: Growth Inhibition of Cancer Cell Lines by Imidazo[1,2-a]pyridine Derivatives IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Compound/Derivative Series Cancer Cell Line Cell Line Type IC50 Value (µM) Reference
Compound 6 A375, WM115, HeLa Melanoma, Cervical 9.7 - 44.6 nih.gov
MIA MDA-MB-231, SKOV3 Breast, Ovarian Dose-dependent nih.gov
La23 HeLa Cervical 15.32 nih.govresearchgate.net
Compound 7d MCF-7 Breast 22.6 nih.gov
Compound 7d HT-29 Colon 13.4 nih.gov
IP-5 HCC1937 Breast 45 waocp.orgnih.gov
IP-6 HCC1937 Breast 47.7 waocp.orgnih.gov

Investigation of Apoptotic Mechanisms (e.g., Bax/Bcl-2 Ratio Analysis)

A primary mechanism through which imidazo[1,2-a]pyridine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research indicates that these compounds can trigger the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins, including the pro-apoptotic protein Bax.

In studies on melanoma and cervical cancer cells, treatment with a derivative known as compound 6 led to an increased level of Bax and active caspase-9, key players in the mitochondrial pathway of apoptosis. nih.govresearchgate.net Further investigation in A549 lung cancer cells showed that certain IMPA derivatives caused an impairment of the mitochondrial membrane potential by increasing the expression of pro-apoptotic proteins BAX and BAK1. nih.gov

A novel compound, La23, was found to suppress the growth of HeLa cervical cancer cells by inducing apoptosis via the p53/Bax mitochondrial apoptotic pathway. nih.govresearchgate.net Treatment with La23 resulted in an increased expression of Bax, cleaved caspase-3, and cytochrome c. nih.gov Similarly, in breast cancer cells (HCC1937), the derivative IP-5 was shown to induce apoptotic cell death. nih.gov Western blot analysis confirmed that steroidal imidazopyridines could induce apoptosis in A549 cells through the expression of relevant apoptotic markers. nih.gov

Cytotoxicity Assessment in Healthy Cell Models

An important aspect of preclinical evaluation is determining the selectivity of a potential anticancer agent. Ideally, a compound should be highly toxic to cancer cells while exhibiting minimal cytotoxicity towards healthy, non-cancerous cells.

Studies on imidazo[1,2-a]pyridine-2-carbohydrazide derivatives have addressed this concern. The derivative 7d, which showed potent cytotoxicity against breast (MCF-7) and colon (HT-29) cancer cells, was found to be non-toxic to the non-cancer Vero cell line at concentrations up to 100 µM. nih.gov This suggests a degree of selectivity for cancer cells over healthy cells for this particular derivative. nih.gov Other research has also noted that certain imidazo[1,2-a]pyridine compounds can inhibit the colony formation ability of cancer cells at non-toxic concentrations for healthy cell lines like MCF-10A-7 and HEK293. waocp.org

Preclinical Antiprotozoal Efficacy Studies

Beyond their anticancer properties, imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as antiprotozoal agents, particularly against parasites from the Trypanosoma and Leishmania genera, which are responsible for Chagas disease and leishmaniasis, respectively.

Several imidazo-pyridine based compounds have shown promising activity against various Leishmania species. One C2-, C3-, and C7-trisubstituted imidazo-pyridine demonstrated potent antileishmanial activity against Leishmania major with an inhibitory concentration (IC50) of 0.2 μM. nih.gov Another derivative was identified as the most potent against the amastigote stage of L. major with an IC50 of 4 μM. nih.gov Notably, a 6,8-dibromo-3-nitro-2-phenyl sulfonyl methyl imidazo[1,2-a]-pyridine exhibited better antileishmanial activity against Leishmania donovani promastigotes than the established drugs miltefosine (B1683995) and pentamidine. nih.gov

In the context of Chagas disease, an imidazo-pyridine-based compound was found to be active against Trypanosoma cruzi amastigotes, with an IC50 value of 56.2 μM. nih.gov A separate study synthesized a series of new imidazole-containing derivatives that were active against three Leishmania species (L. infantum, L. braziliensis, L. donovani) and T. cruzi. nih.gov These compounds showed improved in vitro efficiency and lower toxicity compared to the standard drugs Glucantime and Benznidazole. nih.gov

Table 2: Antiprotozoal Activity of Imidazo[1,2-a]pyridine Derivatives IC50 values represent the half-maximal inhibitory concentration.

Compound Type Parasite Species IC50 Value (µM) Reference
C2-, C3-, C7-trisubstituted imidazo-pyridine Leishmania major 0.2 nih.gov
2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine Leishmania major (amastigotes) 4 nih.gov

Investigation of DNA Interaction Capabilities of Imidazo[1,2-a]pyridine Complexes

The mechanism of action for many therapeutic agents involves direct interaction with DNA, leading to the disruption of cellular processes like replication and transcription, ultimately causing cell death. The ability of imidazo[1,2-a]pyridine derivatives and their metal complexes to bind to DNA has been a subject of investigation.

Spectroscopic techniques are crucial for elucidating the nature of compound-DNA interactions. Studies utilizing UV-visible absorption titration have been performed on gold(III) complexes of imidazo[1,2-a]pyridine derivatives. nih.govresearchgate.net The changes observed in the absorption maxima upon addition of DNA, along with viscosity measurements, suggest that these complexes bind to DNA primarily through an intercalation mode, where the compound inserts itself between the base pairs of the DNA double helix. nih.govresearchgate.net

In a study involving new steroidal imidazo[1,2-a]pyridines, UV-vis and fluorescence spectroscopy were used to investigate DNA binding. nih.gov The results indicated that the compounds bind to DNA through a combination of electrostatic and hydrophobic interactions. nih.gov Binding constants (Kb) were calculated to be in the range of 2.35 × 10⁴ to 3.71 × 10⁴ M⁻¹, signifying a notable binding affinity for DNA. nih.gov Molecular docking studies further suggested that these compounds preferentially bind to the minor groove of the DNA structure. nih.gov

Viscosity Measurements and Gel Electrophoresis to Assess DNA Integrity

The interaction of small molecules with DNA can occur through various modes, including intercalation, groove binding, and electrostatic interactions. These interactions can lead to conformational changes in the DNA double helix, which can be detected by physical methods such as viscosity measurements. Furthermore, some compounds can induce single- or double-strand breaks in the DNA backbone, a phenomenon readily visualized by gel electrophoresis.

Viscosity Measurements

Viscosity is a measure of a fluid's resistance to flow and is sensitive to the length and shape of macromolecules in a solution. In the context of DNA, viscosity measurements can provide valuable information about how a compound interacts with the DNA helix.

Intercalation: When a compound intercalates, it inserts itself between the base pairs of the DNA. This causes the DNA helix to unwind and lengthen, leading to a significant increase in the viscosity of the DNA solution. mdpi.com

Gel Electrophoresis

Agarose (B213101) gel electrophoresis is a fundamental technique used to separate DNA fragments based on their size and conformation. This method is instrumental in assessing the ability of a compound to cause DNA cleavage.

Principle of Separation: Plasmid DNA, which is often used in these assays, can exist in different forms:

Supercoiled (Form I): The native, compact form of the plasmid.

Open-Circular or Nicked (Form II): Results from a single-strand break, causing the DNA to become more relaxed.

Linear (Form III): Results from a double-strand break.

In an agarose gel, the compact supercoiled form migrates the fastest, followed by the linear form, and then the slowest migrating open-circular form.

Detecting DNA Cleavage: When a compound causes single-strand breaks in supercoiled plasmid DNA, there is a conversion to the slower-moving open-circular form. If double-strand breaks occur, the linear form will appear. By incubating plasmid DNA with varying concentrations of a test compound and then running the samples on an agarose gel, the extent and nature of DNA cleavage can be determined.

Research on steroidal imidazo[1,2-a]pyridine derivatives has demonstrated their ability to cleave DNA in a concentration-dependent manner, as visualized by gel electrophoresis. nih.gov In these studies, the disappearance of the supercoiled DNA band and the appearance of the nicked or linear forms indicated the DNA-damaging activity of the compounds. nih.gov

Table 1: Summary of DNA Interaction Studies of Imidazo[1,2-a]pyridine Derivatives

Derivative ClassMethod UsedKey FindingsReference
Steroidal Imidazo[1,2-a]pyridinesGel ElectrophoresisShowed concentration-dependent cleavage of DNA. nih.gov
Imidazole-containing LexitropsinTitration ViscometryDemonstrated the ability to induce conformational changes in DNA, indicative of specific binding modes. nih.gov
Imidazo[1,2-a]pyrimidine-amine derivativesApoptosis AssaysInduced apoptosis, which can be a consequence of DNA damage. nih.gov

While direct experimental data on the viscosity and gel electrophoresis of Imidazo[1,2-A]pyridin-5-ylmethanamine is not extensively documented in the available literature, the established use of these techniques for related imidazo[1,2-a]pyridine derivatives provides a strong framework for its evaluation. Such studies are essential to fully characterize the preclinical biological profile of this compound and its potential as a therapeutic agent.

Emerging Research Directions and Future Perspectives for Imidazo 1,2 a Pyridin 5 Ylmethanamine Research

Design and Synthesis of Novel Analogues for Enhanced Bioactivity

The design and synthesis of novel analogues of imidazo[1,2-a]pyridin-5-ylmethanamine are centered on improving their biological activity through structural modifications. Structure-activity relationship (SAR) studies are crucial in guiding these modifications to optimize interactions with biological targets.

Researchers are actively exploring the introduction of various substituents at different positions of the imidazo[1,2-a]pyridine (B132010) core to enhance potency and selectivity. For instance, the incorporation of a constrained secondary amine has been shown to improve selectivity in certain kinase inhibitors. nih.gov Furthermore, the addition of a fluorine-substituted piperidine (B6355638) has been demonstrated to reduce P-glycoprotein (Pgp) mediated efflux, thereby improving bioavailability. nih.gov

A study on imidazo[1,2-a]pyridine derivatives as ligands for detecting beta-amyloid plaques revealed that 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) and its bromo derivative exhibited high binding affinities to Aβ aggregates. nih.gov This highlights the importance of the substituent at the 2-position and the halogen at the 6-position for this specific biological activity.

The synthesis of these novel analogues often involves multi-step reaction sequences. Common strategies include the condensation of 2-aminopyridines with α-haloketones or α,β-unsaturated carbonyl compounds. acs.org More advanced methods, such as the Groebke–Blackburn–Bienaymé three-component reaction, are also employed to create diverse libraries of imidazo[1,2-a]pyridine derivatives. rsc.org

Table 1: Examples of Imidazo[1,2-a]pyridine Analogues and their Bioactivities

Compound/AnalogueModificationTarget/BioactivityReference
2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY)2-phenyl and 6-iodo substitutionBeta-amyloid plaque imaging nih.gov
Imidazo[1,2-a]pyridine with constrained secondary amineIntroduction of a constrained amineEnhanced selectivity for PDGFR nih.gov
Imidazo[1,2-a]pyridine with fluoro-piperidineIntegration of a fluorine-substituted piperidineReduced Pgp efflux, improved bioavailability nih.gov
Imidazo[1,2-a]pyridine-3-carboxamidesCarboxamide at position 3Potent antimycobacterial agents bio-conferences.org

Exploration of Imidazo[1,2-a]pyridine Scaffold in Untapped Therapeutic Areas

The versatile imidazo[1,2-a]pyridine scaffold has demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netnih.govnih.gov Current research is focused on exploring the potential of this scaffold in previously untapped therapeutic areas.

One promising area is in the development of treatments for neurodegenerative diseases. The ability of certain imidazo[1,2-a]pyridine derivatives to bind to beta-amyloid plaques suggests their potential as diagnostic and therapeutic agents for Alzheimer's disease. nih.gov

Furthermore, the scaffold is being investigated for its activity against neglected tropical diseases. For example, derivatives have shown promise as antileishmanial agents. researchgate.net The unique structural features of the imidazo[1,2-a]pyridine ring system make it an attractive starting point for the discovery of novel drugs against a variety of pathogens.

The anti-inflammatory properties of this scaffold are also being explored for conditions beyond traditional inflammatory diseases. For instance, a novel imidazo[1,2-a]pyridine derivative, in combination with curcumin, has shown anti-inflammatory effects in breast and ovarian cancer cell lines by modulating key signaling pathways. nih.gov

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of imidazo[1,2-a]pyridines has traditionally relied on methods that can be harsh and environmentally unfriendly. acs.org Consequently, there is a significant research effort dedicated to developing more advanced and sustainable synthetic methodologies.

Green chemistry principles are being increasingly applied to the synthesis of this scaffold. This includes the use of water as a solvent, microwave-assisted synthesis, and the development of catalyst-free reactions. For example, an ultrasound-assisted C-H functionalization of ketones in water has been developed for the synthesis of imidazo[1,2-a]pyridines, offering a metal-free and base-free approach. organic-chemistry.org Another innovative method involves the reaction of α-bromo/chloroketones with 2-aminopyridines at a modest temperature without the need for a catalyst or solvent. bio-conferences.org

Multicomponent reactions (MCRs) are also gaining prominence as they allow for the synthesis of complex molecules in a single step, which is both time and resource-efficient. bio-conferences.orgmdpi.com The Groebke–Blackburn–Bienaymé reaction is a notable example of an MCR used for the synthesis of imidazo[1,2-a]pyridines. rsc.org Furthermore, domino or cascade reactions, where multiple bond-forming events occur sequentially in a single pot, are being developed to streamline the synthesis of complex derivatives. rsc.org

Table 2: Comparison of Synthetic Methodologies for Imidazo[1,2-a]pyridines

MethodologyDescriptionAdvantagesReference
Classical SynthesisCondensation of 2-aminopyridines with α-haloketones.Well-established. acs.org
Green SynthesisUse of water as a solvent, microwave irradiation, catalyst-free reactions.Environmentally friendly, reduced waste. bio-conferences.orgorganic-chemistry.org
Multicomponent Reactions (MCRs)Three or more reactants combine in a single step to form the product.High efficiency, diversity-oriented synthesis. rsc.orgbio-conferences.orgmdpi.com
Domino/Cascade ReactionsMultiple bond-forming reactions occur sequentially in one pot.Increased complexity from simple starting materials. rsc.org

Integration of Computational and Experimental Approaches for Rational Drug Design

The integration of computational and experimental approaches is becoming increasingly vital for the rational design of new drugs based on the imidazo[1,2-a]pyridine scaffold. Computational tools are used to predict the binding of molecules to their targets, understand structure-activity relationships, and guide the design of more potent and selective compounds.

Molecular docking studies are frequently employed to visualize the binding interactions between imidazo[1,2-a]pyridine derivatives and their target proteins. For example, docking studies were used to understand the binding of novel derivatives to oxidoreductase, a key enzyme in breast cancer. researchgate.net In another study, a homology model of the PDGFRβ kinase was constructed to guide the medicinal chemistry efforts in developing potent inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are also utilized to build models that can predict the biological activity of new compounds based on their chemical structures. researchgate.net These models help in prioritizing which compounds to synthesize and test, thereby saving time and resources.

Molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, which can be crucial for understanding the mechanism of action. researchgate.net The combination of these computational methods with experimental validation through synthesis and biological testing creates a powerful feedback loop for accelerating the drug discovery process.

Potential Applications Beyond Pharmaceutical Sciences (e.g., Materials Science, Bioimaging, Chemosensors)

The unique photophysical properties of the imidazo[1,2-a]pyridine scaffold, such as high quantum yields and good stability, make it attractive for applications beyond traditional pharmaceuticals. researchgate.net

Materials Science: Imidazo[1,2-a]pyridine derivatives are being explored for their use in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent dyes. bio-conferences.orgnih.gov Their tunable emission properties, which can be modulated by introducing different substituents, make them promising candidates for creating new photo-functional materials. nih.gov

Bioimaging: The fluorescent nature of many imidazo[1,2-a]pyridine derivatives has led to their development as probes for bioimaging. researchgate.net For instance, specific derivatives have been synthesized to act as two- and three-photon excitable mitochondrial imaging agents. scispace.com Others have been developed as fluorescent probes for detecting metal ions like Fe³⁺ and Hg²⁺ in living cells. rsc.orgrsc.org

Chemosensors: The ability of the imidazo[1,2-a]pyridine scaffold to be functionalized with various recognition moieties has enabled the development of chemosensors for the detection of specific analytes. For example, a novel chemosensor based on this scaffold was designed for the selective detection of Zn²⁺. rsc.org Another derivative has been developed as a ratiometric sensor for Cu²⁺ ions. tandfonline.com

Strategies for Overcoming Drug Resistance and Improving Therapeutic Indices

Drug resistance is a major challenge in the treatment of diseases like cancer and infectious diseases. Researchers are actively developing strategies using the imidazo[1,2-a]pyridine scaffold to overcome resistance mechanisms and improve the therapeutic index of drugs.

One approach is to design compounds that can inhibit the efflux pumps responsible for multidrug resistance (MDR). Novel imidazo[1,2-a]pyridine derivatives have been identified as dual-target inhibitors of ABCB1 and ABCG2, two important ABC transporters associated with MDR. acs.org By blocking these pumps, the intracellular concentration of chemotherapeutic agents can be increased, restoring their efficacy.

Another strategy involves targeting pathways that are crucial for the survival of resistant cells. For example, Pim1 kinase has been shown to be involved in regulating the activity of the ABCG2 efflux pump. Inhibitors of Pim1 kinase based on the imidazo[1,2-b]pyridazine (B131497) scaffold (a related heterocycle) have been shown to overcome ABCG2-mediated drug resistance. anu.edu.au

Furthermore, the development of covalent inhibitors represents a promising strategy. A series of novel imidazo[1,2-a]pyridine derivatives have been synthesized as covalent inhibitors of KRAS G12C, a mutation found in many intractable cancers. rsc.org

Improving the therapeutic index involves enhancing the selectivity of the drug for its target, thereby reducing off-target effects and toxicity. This can be achieved through careful structural modifications guided by SAR and computational studies. For instance, the introduction of specific functional groups can lead to more selective binding to the target enzyme or receptor, as seen in the development of selective PDGFR inhibitors. nih.gov

Q & A

Q. What are the conventional synthetic routes for Imidazo[1,2-a]pyridin-5-ylmethanamine?

The compound is typically synthesized via rearrangement reactions of precursors such as 2-pyridyl-3-arylaminoisoxazol-5-(2H)-ones, as described by Khalafy et al. (2004) using acid or base catalysis . Alternative methods include cyclocondensation of aminopyridines with carbonyl compounds, as reviewed by Hamdi et al. (2024), which highlights solvent-dependent yields and regioselectivity challenges . Purification often involves column chromatography with silica gel and recrystallization using ethanol/water mixtures .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm ring substitution patterns and amine proton environments .
  • Mass spectrometry (MS) : High-resolution MS for molecular ion validation .
  • X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks, as demonstrated by Jeffery et al. (2001) for related imidazo-pyridines .
  • Hirshfeld surface analysis : Quantify non-covalent interactions (e.g., π-π stacking) in crystal lattices .

Q. How are purification and stability of the compound ensured during synthesis?

Purification follows protocols from Purification of Laboratory Chemicals (Perrin & Armarego, 1988), emphasizing solvent selection (e.g., dichloromethane for extraction) and inert atmospheres to prevent oxidation of the methanamine group . Stability is monitored via TLC and UV-Vis spectroscopy under varying pH and temperature conditions .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound synthesis?

A 2³ factorial design evaluates variables: temperature (60–100°C), catalyst loading (5–15 mol%), and reaction time (12–24 hours). Response surface methodology (RSM) identifies optimal yields while minimizing byproducts . COMSOL Multiphysics integrates AI to simulate reaction kinetics, predicting ideal parameter combinations (e.g., 80°C, 10 mol% catalyst, 18 hours) .

Q. What computational strategies resolve contradictions in reported biological activity data?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) assess binding affinities to targets like GABA receptors. Discrepancies in IC₅₀ values are addressed by comparing protonation states of the methanamine group under physiological pH . Dose-response studies with structural analogs (e.g., halogenated derivatives) further validate target specificity .

Q. How are structure-activity relationship (SAR) studies designed for therapeutic applications?

SAR workflows include:

  • Analog synthesis : Introduce substituents (e.g., fluoro, methyl) at positions 2, 3, and 7 of the imidazo-pyridine core .
  • In vitro screening : Antimicrobial assays (MIC against Trypanosoma brucei) and cytotoxicity profiling (HEK293 cells) .
  • QSAR modeling : Gaussian-based DFT calculations correlate electronic parameters (e.g., HOMO-LUMO gaps) with bioactivity .

Q. What methodologies ensure data integrity in multi-institutional studies on this compound?

Chemical software (e.g., ChemAxon, Schrödinger) employs blockchain-enabled databases for immutable data logging. Role-based access control (RBAC) and AES-256 encryption protect sensitive results, as outlined in data management frameworks .

Q. How do heterocyclic ring modifications influence reactivity and biological interactions?

Comparative studies with pyrroloimidazoles reveal that saturation of the imidazo-pyridine ring enhances metabolic stability but reduces kinase inhibition. Cyclic voltammetry identifies redox-active regions, guiding functionalization (e.g., nitro groups for anticancer activity) .

What theoretical frameworks align research questions with experimental design?

Grounded theory is applied to formulate hypotheses:

  • Primary question : "How does the methanamine group modulate target binding?"
  • Subsidiary questions : Probe steric effects (X-ray crystallography) and electronic effects (Hammett plots) . Iterative refinement ensures alignment with IUPAC nomenclature and OECD guidelines for preclinical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.